molecular formula C22H17N5O2 B14100377 2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14100377
M. Wt: 383.4 g/mol
InChI Key: OOKNRTCXXDMKFG-UHFFFAOYSA-N
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Description

2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a phenyl group, and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the phenyl and 1,2,4-oxadiazole groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and neurodegenerative diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of functional groups. Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and 1,2,4-oxadiazole-containing molecules. The presence of both the pyrazolo[1,5-a]pyrazine core and the 1,2,4-oxadiazole moiety in a single molecule imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C22H17N5O2/c1-15-6-5-9-17(12-15)21-23-20(29-25-21)14-26-10-11-27-19(22(26)28)13-18(24-27)16-7-3-2-4-8-16/h2-13H,14H2,1H3

InChI Key

OOKNRTCXXDMKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O

Origin of Product

United States

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